what is the chemical structure of 1,7-diisothiocyanatoheptane
what is the chemical structure of 1,7-diisothiocyanatoheptane
The structural and functional design of crosslinking agents is a cornerstone of modern bioconjugation and polymer chemistry. As a Senior Application Scientist, I frequently evaluate the specific architectural benefits of aliphatic spacers in crosslinking reagents. 1,7-Diisothiocyanatoheptane (CAS: 223394-93-2) is a highly specialized, homobifunctional crosslinker characterized by a seven-carbon aliphatic chain flanked by two reactive isothiocyanate groups[1].
This whitepaper provides an in-depth technical analysis of 1,7-diisothiocyanatoheptane, detailing its chemical structural advantages, mechanistic reactivity, and field-proven protocols for both organic synthesis and protein bioconjugation.
Chemical Architecture and Mechanistic Advantages
The molecular formula of 1,7-diisothiocyanatoheptane is C9H14N2S2 , with a molecular weight of 214.4 g/mol [1][2]. Its structure ( S=C=N−(CH2)7−N=C=S ) dictates its unique physicochemical behavior.
The "Odd-Even" Effect in the Aliphatic Spacer
The choice of a seven-carbon (heptamethylene) spacer over the more common six-carbon (hexamethylene) or eight-carbon alternatives is highly deliberate in advanced polymer design. In aliphatic chains, an odd number of methylene groups disrupts the highly ordered crystalline packing typically seen in even-numbered chains.
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In Polymer Science: When 1,7-diisothiocyanatoheptane is polymerized with diamines or dithiols to form polythioureas or polydithiourethanes, the "odd-even effect" reduces the glass transition temperature ( Tg ) and melting temperature ( Tm )[3]. This yields polymers with enhanced solubility, flexibility, and dynamic self-healing properties compared to their rigid, even-numbered counterparts[4].
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In Bioconjugation: The 7-carbon chain provides a flexible spacer of approximately 10 Å. This distance is optimal for crosslinking adjacent protein subunits without inducing severe steric hindrance or denaturing the protein's tertiary structure[5].
Isothiocyanate Reactivity
The isothiocyanate group (-N=C=S) features a highly electrophilic central carbon atom. Unlike isocyanates (-N=C=O), which rapidly hydrolyze in water, isothiocyanates are significantly more stable in aqueous environments[5]. This stability is crucial for bioconjugation, allowing the crosslinker to selectively undergo nucleophilic attack by primary amines (such as the ϵ -amino groups of lysine residues) in slightly alkaline aqueous buffers, forming highly stable, irreversible thiourea bonds[6].
Quantitative Data: Physicochemical Profiling
To facilitate experimental design, the quantitative properties of 1,7-diisothiocyanatoheptane and its precursor are summarized below.
Table 1: Physicochemical Properties of 1,7-Diisothiocyanatoheptane
| Property | Value / Description | Causality / Significance |
| CAS Number | 223394-93-2 | Unique chemical identifier for procurement[1]. |
| Molecular Weight | 214.4 g/mol | Used to calculate precise molar excess during conjugation[2]. |
| Spacer Length | ~10 Angstroms | Determines the maximum distance between crosslinked biomolecules. |
| Solubility | DMSO, DMF, DCM | Hydrophobic nature requires organic co-solvents prior to aqueous introduction. |
| Reactive Target | Primary Amines ( −NH2 ) | Forms stable thiourea linkages; optimal reaction at pH 8.0–9.0[5]. |
Experimental Protocols: Synthesis and Application
Protocol A: De Novo Synthesis of 1,7-Diisothiocyanatoheptane
The synthesis relies on the conversion of 1,7-diaminoheptane (CAS: 646-19-5)[7] using thiophosgene. This protocol utilizes a biphasic system to self-validate the reaction progress and protect the product.
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Preparation of the Biphasic System: Dissolve 10 mmol of 1,7-diaminoheptane in 50 mL of dichloromethane (DCM). Add 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ).
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Causality: The biphasic system partitions the organic-soluble product into the DCM layer, protecting it from aqueous degradation. The bicarbonate acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of unreacted amines, which would otherwise halt the reaction.
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Electrophilic Addition: Cool the rapidly stirring mixture to 0°C in an ice bath. Add 22 mmol of thiophosgene ( CSCl2 ) dropwise over 30 minutes.
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Causality: Thiophosgene is highly reactive. Maintaining 0°C suppresses the exothermic nature of the reaction and minimizes the formation of oligomeric polythiourea side products.
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Maturation: Allow the reaction to stir vigorously for 3 hours, gradually warming to room temperature.
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Extraction & Validation: Separate the organic layer. Wash twice with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The presence of a strong IR absorption band near 2100 cm⁻¹ validates the successful formation of the isothiocyanate groups[8].
Caption: Synthesis pathway of 1,7-diisothiocyanatoheptane via thiophosgene in a biphasic system.
Protocol B: Homobifunctional Protein Crosslinking
This workflow details the covalent conjugation of two amine-containing proteins using 1,7-diisothiocyanatoheptane.
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Buffer Exchange: Dialyze the target proteins into 0.1 M Sodium Bicarbonate buffer, pH 8.5.
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Causality: A pH of 8.5 ensures that the ϵ -amino groups of lysine residues are deprotonated (nucleophilic) while maintaining the structural integrity of most proteins[5]. Avoid Tris or glycine buffers here, as their primary amines will competitively inhibit the reaction.
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Crosslinker Activation: Dissolve 1,7-diisothiocyanatoheptane in anhydrous DMSO to a concentration of 10 mM.
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Causality: The aliphatic heptane chain renders the crosslinker hydrophobic. Pre-dissolving in DMSO ensures homogeneous dispersion when added to the aqueous protein solution.
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Conjugation: Add the crosslinker to the protein solution at a 10-fold molar excess. Vortex gently and incubate at room temperature for 2 hours.
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Quenching (Self-Validation Step): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.
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Causality: The excess primary amines in Tris rapidly consume any unreacted isothiocyanate groups, effectively stopping the reaction and preventing late-stage, uncontrolled protein aggregation.
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Purification: Remove the quenched crosslinker and DMSO via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS (pH 7.4).
Caption: Mechanism of homobifunctional protein crosslinking via thiourea bond formation.
Conclusion
1,7-Diisothiocyanatoheptane represents a highly optimized molecular tool. By leveraging the odd-even effect of its heptamethylene spacer, scientists can engineer polythioureas with tailored thermal properties or execute bioconjugation reactions with precise spatial control. The relative hydrolytic stability of the isothiocyanate group ensures that these reactions remain robust and highly reproducible across both organic and aqueous environments.
References
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ChemSrc. "1,7-Diisothiocyanatoheptane CAS 223394-93-2 Properties and Structure." ChemSrc Database. Available at: [Link]
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ACS Omega. "p-Phenylene Diisothiocyanate-Based Covalent Immobilization and Determination of Enzyme Activity." ACS Publications. Available at: [Link]
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Digital CSIC. "Dielectric constant prediction in polymers: A chemical structure based approach (Odd-Even Effect in Polymers)." Digital CSIC Repository. Available at: [Link]
Sources
- 1. 223394-93-2_1,7-DiisothiocyanatoheptaneCAS号:223394-93-2_1,7-Diisothiocyanatoheptane【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. CAS No. 223394-93-2 | Chemsrc [m.chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 5. クロスリンカー [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,7-DIAMINOHEPTANE | 646-19-5 [chemicalbook.com]
- 8. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
